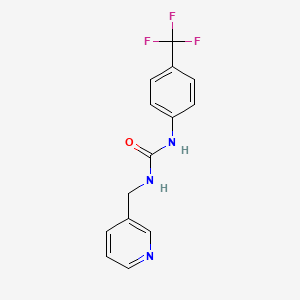

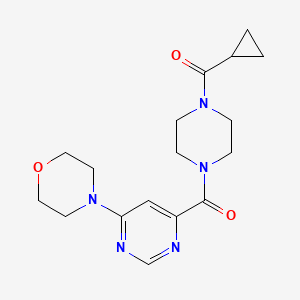

1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TPPO is a urea derivative that is widely used as a reagent for the detection and quantification of various analytes, such as amino acids, peptides, and proteins.

Scientific Research Applications

Chemical Reactivity and Structural Analysis

1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea and its derivatives have been studied for their chemical reactivity, particularly in nitrosation reactions. Nitrosation of 1-phenyl-3-(pyridylmethyl)ureas with sodium nitrite under acidic conditions yields two positional isomers. The regioselectivity of these reactions is dependent on the medium and reagents used, demonstrating the compound's versatility in chemical synthesis. The nitrosation process and the reactivity of the obtained nitroso isomers have implications for further chemical transformations and antitumor activity research (Miyahara, 1986).

Ligand Binding and Metal Complex Formation

The synthesis of ambidentate ligands from 1-(3-methylsulfanyl-phenyl)-3-pyridin-2-yl-urea capable of binding metal ions via pyridyl nitrogen or thioether sulfur donors highlights the compound's application in forming mixed N,S-donor 2-ureidopyridine ligands. These ligands exhibit ion-pair binding via coordination and hydrogen bonding, demonstrating potential in designing new metal coordination complexes with specific reactivity and properties (Qureshi et al., 2009).

Cytokinin Activity in Plant Biology

1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea derivatives have been investigated for their cytokinin activity in plant biology. Certain derivatives exhibit significant activity in tobacco callus bioassays, with implications for understanding plant growth and development processes. The study of these derivatives contributes to the development of synthetic compounds with cytokinin-like activity, offering tools for agricultural biotechnology and plant science research (Takahashi et al., 1978).

Molecular Gelation and Material Science

Research into the gelation ability of N,N′-dipyridyl urea compounds in ethanol solution highlights the relevance of 1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea derivatives in material science. The study of molecular conformations and gelation properties through DFT calculations and molecular dynamics (MD) simulations offers insights into the design of novel gelators and the development of materials with specific mechanical and structural characteristics (Meng et al., 2013).

Anticancer Research

The synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines demonstrate the potential therapeutic applications of these compounds. The identification of derivatives with significant inhibitory effects opens avenues for the development of new anticancer agents and provides a foundation for further studies on their mechanisms of action (Feng et al., 2020).

properties

IUPAC Name |

1-(pyridin-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O/c15-14(16,17)11-3-5-12(6-4-11)20-13(21)19-9-10-2-1-7-18-8-10/h1-8H,9H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBVGGSSKOKYEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2764863.png)

![2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2764867.png)

![3-{[(4-chlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2764869.png)

![3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2764873.png)

![3-(3,4-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2764874.png)

![N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide](/img/structure/B2764875.png)

![Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B2764885.png)

![[3-(2-Ethoxyphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-nitrobenzoate](/img/structure/B2764886.png)